Acetamidomethyl acetate

Description

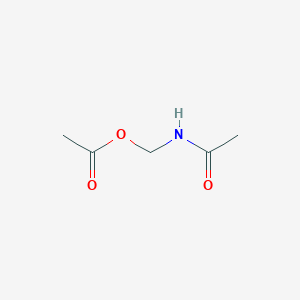

Structure

3D Structure

Properties

IUPAC Name |

acetamidomethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYAUZMNUQFTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501794 | |

| Record name | Acetamidomethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-32-8 | |

| Record name | Acetamidomethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetamidomethyl acetate structure and molecular weight

Executive Summary

Acetamidomethyl acetate (Acm-OAc) is a specialized electrophilic reagent used primarily in the synthesis of complex peptide therapeutics. It serves as a stable, convenient precursor for the Acetamidomethyl (Acm) protecting group, a critical tool for managing cysteine regioselectivity. Unlike the more labile N-(hydroxymethyl)acetamide or the hazardous N-(chloromethyl)acetamide, Acm-OAc offers a balance of shelf-stability and reactivity, allowing for the precise introduction of the Acm group under mild acidic conditions.

This guide details the physicochemical properties, structural mechanics, and experimental protocols for utilizing Acm-OAc to synthesize S-acetamidomethyl-L-cysteine (Cys(Acm)) , a cornerstone in the development of disulfide-rich peptides (e.g., conotoxins, insulin analogs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is an N-substituted amide ester. Structurally, it consists of an acetamide core linked via a methylene bridge to an acetate leaving group. This unique connectivity allows it to function as a "masked" N-acyliminium ion source.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | N-(Acetoxymethyl)acetamide |

| Synonyms | This compound; Acm-OAc; Acetamide, N-[(acetyloxy)methyl]- |

| CAS Number | 13831-32-8 |

| Molecular Formula | |

| Molecular Weight | 131.13 g/mol |

| Exact Mass | 131.0582 Da |

| SMILES | CC(=O)NCOC(=O)C |

| Solubility | Soluble in organic solvents (DCM, DMF, THF); hydrolyzes in water/acid. |

| Reactivity Class | Electrophilic Alkylating Agent (Acid-Activated) |

Structural Analysis & Mechanism of Action

Structural Logic

The efficacy of Acm-OAc lies in the acetate ester acting as a leaving group.

-

Amide Moiety (

): Provides the "Acm" protecting structure that is stable to HF and bases (piperidine). -

Methylene Bridge (

): Links the nitrogen to the sulfur of cysteine. -

Acetate Group (

): A weak base that leaves upon protonation, driving the reaction forward without requiring harsh Lewis acids.

Mechanistic Pathway: The N-Acyliminium Ion

The reaction is driven by acid catalysis (typically Trifluoroacetic acid, TFA, or Sulfuric acid).

-

Protonation: The carbonyl oxygen of the acetate group is protonated.

-

Elimination: Acetic acid is eliminated, generating the highly reactive N-acyliminium ion intermediate (

). -

S-Alkylation: The nucleophilic thiol (-SH) of cysteine attacks the methylene carbon, forming the stable thioether bond (

).

Visualization: Activation & Protection Pathway

Caption: Figure 1. Acid-catalyzed generation of the electrophilic iminium ion from Acm-OAc and subsequent trapping by cysteine thiol.

Experimental Protocol: Synthesis of Fmoc-Cys(Acm)-OH

Objective: To protect the side-chain thiol of Fmoc-L-Cysteine using this compound. This protocol ensures high yield and prevents racemization.

Reagents Required[1][8][9][11][12][13]

-

Substrate: Fmoc-L-Cysteine (Fmoc-Cys-OH)[1]

-

Reagent: this compound (Acm-OAc) [1.2 equivalents]

-

Solvent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) or neat TFA (depending on solubility).

-

Scavenger: Anisole (optional, to prevent polymerization).

Step-by-Step Methodology

-

Preparation of Reaction Mixture: Dissolve Fmoc-L-Cysteine (10 mmol, 3.43 g) in dry Trifluoroacetic acid (20 mL). Ensure the solution is homogeneous.

-

Note: Perform under an inert atmosphere (

) to prevent oxidation of the free thiol to disulfide (cystine) before protection occurs.

-

-

Addition of Reagent: Add this compound (12 mmol, 1.57 g) slowly to the stirring solution at

.-

Causality: Low temperature controls the exotherm of the acid-catalyzed elimination and prevents side reactions at the Fmoc group.

-

-

Reaction Incubation: Allow the mixture to warm to room temperature (

) and stir for 60–90 minutes.-

Validation: Monitor reaction progress via HPLC or TLC. The disappearance of the free thiol peak and the appearance of the Acm-adduct confirms completion.

-

-

Work-up & Precipitation: Evaporate the TFA under reduced pressure (rotary evaporator,

). Re-dissolve the resulting oil in a minimal amount of ethyl acetate. Precipitate the product by adding cold diethyl ether or hexane. -

Purification: Filter the white precipitate and wash with cold ether.

-

Expected Yield: >85%[2]

-

Characterization: ESI-MS should show

Da (Fmoc-Cys(Acm)-OH).

-

Strategic Application in Drug Development

The Acm group introduced by this reagent is orthogonal to standard solid-phase peptide synthesis (SPPS) conditions.

-

Stability: Completely stable to Piperidine (Fmoc removal) and TFA (Resin cleavage/Boc removal).

-

Deprotection: The Acm group is removed via oxidative cleavage , typically using Iodine (

) in methanol/water. This allows for the simultaneous removal of the protecting group and the formation of a disulfide bond in one step (Direct Disulfide Formation).

Workflow: Orthogonal Disulfide Pairing

Caption: Figure 2. The Acm group allows for the selective formation of specific disulfide bridges in peptides containing multiple cysteines.

References

-

PubChem. (2025).[3][4][5][6] this compound | C5H9NO3.[3] National Library of Medicine. Available at: [Link]

-

Albericio, F., et al. (1990).[1] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[1]

-

Postma, T. M., & Albericio, F. (2013).[7] N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation. Organic Letters. Available at: [Link]

-

Muttenthaler, M., et al. (2010).[1] p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group.[1] Biopolymers. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H9NO3 | CID 12539853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-acetyl-N-(phenoxymethyl)acetamide | C11H13NO3 | CID 70462436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acetamidomethyl Acetate in Regioselective Peptide Synthesis

This guide details the technical application of Acetamidomethyl acetate (Acm-OAc) in peptide chemistry.[1][2] It focuses on its role as the primary electrophilic reagent for installing the Acetamidomethyl (Acm) protecting group on Cysteine, enabling orthogonal disulfide bond formation.[2]

Core Function & Chemical Identity

This compound (CAS: 13831-32-8) is the activated alkylating agent used to synthesize S-acetamidomethyl-L-cysteine (Cys(Acm)) .[2]

In the context of drug development and peptide synthesis, it is not a reagent used during the peptide elongation cycles (like HATU or Piperidine). Rather, it is the raw material used to manufacture the Cys(Acm) building block .[2] This building block is critical for "Orthogonal Cysteine Protection," a strategy that allows chemists to direct the folding of peptides with multiple disulfide bridges (e.g., Insulin, Conotoxins, Defensins) by preventing random oxidation.[2]

Chemical Profile

| Property | Specification |

| Formula | |

| Molecular Weight | 131.13 g/mol |

| Role | Electrophilic source of the acetamidomethyl carbenium ion |

| Target Residue | Cysteine (Thiol group) |

| Leaving Group | Acetate ( |

Mechanism of Action: The N-Acylimmonium Ion

The reaction relies on acid-catalyzed solvolysis.[2] Unlike simple alkyl halides, Acm-OAc generates a resonance-stabilized N-acylimmonium ion in acidic media.[2] This "soft" electrophile selectively attacks the "soft" nucleophile (sulfur) of the cysteine side chain.

Reaction Pathway[4][5][6]

-

Activation: Strong acid (TFA or HCl) protonates the acetate oxygen.[2]

-

Elimination: Acetic acid leaves, generating the reactive

ion.[2] -

Alkylation: The cysteine thiol attacks the methylene carbon.[2]

-

Result: Formation of the thioaminal bond (S-C-N), which is stable to base (piperidine) and anhydrous acid (TFA), but labile to specific electrophiles (

,

Caption: Acid-catalyzed generation of the reactive iminium species from this compound.

Strategic Application: Orthogonal Protection

The primary use of the Acm group (derived from Acm-OAc) is to distinguish one pair of cysteines from another.[1]

The Problem: Random Oxidation

If a peptide has 4 cysteines and you oxidize them all at once, you get a mixture of isomers (1-2/3-4, 1-3/2-4, 1-4/2-3).[2]

The Solution: The Acm Strategy

-

Pair A (Cys 1 & 4): Protected with Trityl (Trt) .[2] (Acid labile)[2][3]

-

Pair B (Cys 2 & 3): Protected with Acm . (Acid stable)[1][2][4]

Workflow:

-

Cleavage: Treat resin with TFA.[2][5] Trt groups fall off; Acm groups stay on.[2]

-

First Oxidation: Oxidize the free thiols (Pair A) to form the first bridge.[2]

-

Second Oxidation (Iodine): Treat the peptide with Iodine.[2][6][5][4] This selectively attacks the Acm groups, removes them, and forces them to bond to each other in one step.[2]

Comparative Stability Table

| Condition | Cys(Trt) | Cys(Acm) | Note |

| 50% Piperidine (Fmoc removal) | Stable | Stable | Both survive chain elongation. |

| 95% TFA (Resin Cleavage) | Removed | Stable | Allows isolation of linear peptide with Acm intact.[2] |

| Iodine ( | Oxidizes | Removed & Oxidized | Triggers 2nd bridge formation.[2] |

| Mercury ( | Stable | Removed | Used if free thiol is desired without oxidation.[2] |

Experimental Protocols

Protocol A: Synthesis of Fmoc-Cys(Acm)-OH

Use this to create the building block from this compound.[2]

Reagents: L-Cysteine hydrochloride, this compound, Trifluoroacetic acid (TFA).[2]

-

Dissolution: Dissolve L-Cysteine HCl (10 mmol) in TFA (10 mL).

-

Addition: Add this compound (11 mmol) slowly at 0°C under nitrogen.

-

Reaction: Stir for 60-90 minutes at room temperature. The iminium ion generates in situ and alkylates the thiol.

-

Workup: Evaporate TFA in vacuo. Precipitate the product with cold ether.[2][5]

-

Fmoc Protection: The resulting H-Cys(Acm)-OH is then reacted with Fmoc-OSu under basic conditions (standard Schotten-Baumann) to yield Fmoc-Cys(Acm)-OH for SPPS.[2]

Protocol B: Iodine-Mediated Cyclization (The "One-Pot" Deprotection)

Use this to form the disulfide bond between two Acm-protected cysteines.[2]

Reagents: Peptide with Cys(Acm), Iodine (

-

Dissolution: Dissolve the purified peptide (with Acm groups intact) in 50% Aqueous Acetic Acid or MeOH/H2O (1 mg/mL). High dilution prevents intermolecular dimerization.[2]

-

Oxidation: Add 10 equivalents of

(dissolved in MeOH) dropwise with vigorous stirring. -

Monitoring: The solution should turn brown/yellow (excess Iodine).[2] Stir for 30–60 minutes.

-

Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes clear (removes excess

). -

Purification: Lyophilize or inject directly onto Prep-HPLC.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Incomplete Acm Removal | Solvent too anhydrous | Add 5-10% water to the iodine reaction; water is required for the mechanism.[2] |

| Side Reactions (Trp/Tyr) | Iodination of aromatic rings | Add radical scavengers or keep reaction time short.[2] Ensure pH is acidic (< 4).[2] |

| Precipitation | Peptide insolubility in MeOH | Use 50% Acetic Acid or HFIP as cosolvent.[2] |

Visualization: The Orthogonal Workflow

Caption: Step-wise formation of two distinct disulfide bridges using Trt and Acm strategies.

References

-

Original Description of Acm Group: Veber, D. F., et al. (1972).[2] "Acetamidomethyl.[1][2][7][6][5][4][8][9][10][11][12] A novel thiol protecting group for cysteine."[2] Journal of the American Chemical Society. [2]

-

Iodine Deprotection Mechanism: Kamber, B., et al. (1980).[2] "The synthesis of insulin segments. Part I. The protection of cysteine." Helvetica Chimica Acta.[2][6][4] [2]

-

Solid Phase Synthesis Protocols: Albericio, F., et al. (2000).[2] "Preparation and handling of peptides containing multiple disulfide bridges."[1][2][13] Methods in Enzymology. [2]

-

Reagent Data: PubChem Compound Summary for CID 12539853, this compound.[2] [2]

Sources

- 1. This compound|CAS 13831-32-8|RUO [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H9NO3 | CID 12539853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. biotage.com [biotage.com]

- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyroacm Resin: An Acetamidomethyl Derived Resin for Solid Phase Synthesis of Peptides through Side Chain Anchoring of C-Terminal Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Precision Engineering of Disulfide Bridges: The Mechanism and Application of Acetamidomethyl Acetate (Acm-OAc) for Cysteine Protection

Executive Summary

In the complex landscape of peptide synthesis and drug development, the S-acetamidomethyl (Acm) group stands as a critical tool for the orthogonal protection of cysteine residues.[1][2] While often introduced via N-(hydroxymethyl)acetamide (Acm-OH) or N-(chloromethyl)acetamide (Acm-Cl), the use of Acetamidomethyl acetate (Acm-OAc) represents a refined, chemically distinct approach that mitigates specific synthetic risks.

This guide details the mechanistic underpinnings of Acm-OAc, providing a rigorous, self-validating protocol for its application. By leveraging the N-acyliminium ion pathway without the generation of water (as with Acm-OH) or carcinogenic alkyl halides (as with Acm-Cl), Acm-OAc offers a controlled environment for high-value cysteine modification.

Mechanistic Deep Dive: The N-Acyliminium Pathway

The introduction of the Acm group using this compound is a classic example of an acid-catalyzed nucleophilic substitution proceeding through a reactive electrophilic intermediate. Unlike simple alkylation, this reaction relies on the generation of a resonance-stabilized cation.

The Reaction Coordinate

The mechanism operates on the principle of converting the acetate moiety into a leaving group, thereby unmasking the reactive center.

-

Activation: In the presence of a Brønsted or Lewis acid (typically TFA or

), the carbonyl oxygen of the acetate group is protonated/complexed. -

Elimination (Rate Limiting Step): The activated acetate leaves as acetic acid (

). This elimination is driven by the lone pair on the amide nitrogen, forming the highly electrophilic -

Nucleophilic Attack: The sulfur atom of the cysteine thiol (

), acting as a soft nucleophile, attacks the methylene carbon of the iminium ion. -

Re-aromatization/Stabilization: Loss of a proton from the sulfur restores neutrality, yielding the S-Acm cysteine .

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states, highlighting the critical role of the iminium intermediate.

Caption: Figure 1. The acid-catalyzed generation of the reactive N-acyliminium ion from Acm-OAc and subsequent capture by the cysteine thiol.

Strategic Utility: Why Choose Acm-OAc?

In high-stakes synthesis, reagent choice dictates impurity profiles. Acm-OAc offers specific advantages over its counterparts:

| Reagent | Leaving Group | Byproduct | Risk Profile |

| Acm-OAc | Acetate | Acetic Acid | Low. Non-corrosive byproduct; no water generation (crucial for moisture-sensitive sequences). |

| Acm-OH | Hydroxyl | Water | Medium. Water generation can hydrolyze sensitive esters or drive equilibrium backward. |

| Acm-Cl | Chloride | HCl | High. Carcinogenic; HCl gas generation can prematurely cleave acid-labile groups (e.g., Boc). |

Expert Insight: Use Acm-OAc when protecting Cys in solution-phase segments where moisture control is paramount, or when working with substrates sensitive to the strong mineral acids generated by Acm-Cl.

Experimental Protocol: Introduction of Acm via Acm-OAc

This protocol describes the protection of free Cysteine in a solution-phase peptide fragment. It is designed to be self-validating via HPLC/MS checkpoints.

Materials

-

Substrate: Cysteine-containing peptide or amino acid (dissolved in DMF or TFA).

-

Reagent: this compound (Prepared in situ or commercial).

-

Scavenger: Anisole (if Tryptophan is present to prevent alkylation).

Step-by-Step Methodology

-

Preparation of Reaction Matrix: Dissolve the peptide (1.0 eq) in Trifluoroacetic acid (TFA). If the peptide contains Tryptophan, add Anisole (5% v/v) immediately.

-

Why: TFA acts as both solvent and catalyst. Anisole prevents the electrophilic Acm carbocation from alkylating the indole ring of Trp.

-

-

Reagent Addition: Add this compound (1.5 - 2.0 eq) to the solution.

-

Note: If Acm-OAc is not available, it can be generated in situ by mixing Acm-OH with stoichiometric Acetic Anhydride (

) 30 minutes prior to addition.

-

-

Reaction Incubation: Stir under nitrogen at room temperature (

) for 60 minutes. -

Quenching & Workup:

-

Remove TFA under reduced pressure (rotary evaporator,

). -

Precipitate the product by adding cold Diethyl Ether (

). -

Centrifuge and wash the pellet 3x with ether to remove excess reagent and acetic acid byproduct.

-

-

Validation (QC):

-

ESI-MS: Look for a mass shift of +71.04 Da (The mass of the Acm group minus the displaced proton).

-

Ellman’s Test: Perform a qualitative Ellman’s test on an aliquot. The result must be colorless (negative for free thiol).

-

Decision Framework: When to Deploy Acm

The Acm group is not a universal solution; it is a strategic tool for Regioselective Disulfide Formation . It is stable to HF and TFA, meaning it survives the cleavage of standard protecting groups (Boc/Fmoc strategies), allowing for post-cleavage disulfide engineering.

Caption: Figure 2. Decision tree for selecting Acm protection based on disulfide complexity.

Deprotection/Oxidation Context

To complete the cycle, the Acm group is typically removed via Iodine Oxidation (

References

-

Veber, D. F., et al. (1972). Acetamidomethyl.[2][3][4][5][6][7][8] A novel thiol protecting group for cysteine.[4] Journal of the American Chemical Society. Link

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[9] Wiley-Interscience. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][5][6][7][9][10][11][12] Chemical Reviews. Link

-

Postma, T. M., & Albericio, F. (2014). Dithiobis(5-nitropyridine) (DTNP) for the Deprotection of Cys(Acm).[2][3] Organic Letters. Link

-

Kudryavtseva, E. V., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation.[2][3][10][13][14][15] MDPI/PubMed. Link

Sources

- 1. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. wiley.com [wiley.com]

- 10. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Acetamidomethyl acetate synonyms and chemical identifiers

Advanced Reagent for Cysteine Protection in Peptide Synthesis

Abstract

Acetamidomethyl acetate (CAS 13831-32-8), systematically known as N-(Acetoxymethyl)acetamide , is a specialized electrophilic reagent employed primarily in organic synthesis and peptide chemistry.[1][2][3][4][5] It serves as a critical donor for the Acetamidomethyl (Acm) protecting group, a moiety essential for the orthogonal protection of cysteine thiol groups. Unlike standard benzyl or trityl protection, the Acm group exhibits unique stability toward strong acids (HF, TFA), allowing for the selective retention of cysteine protection during resin cleavage and subsequent regioselective disulfide bond formation. This guide details the physicochemical properties, synthesis, mechanistic action, and experimental protocols for utilizing this compound in drug development workflows.

Chemical Identity & Structural Analysis[6][7][8][9]

This compound is an ester derivative of N-hydroxymethylacetamide. Structurally, it consists of an acetamido group linked via a methylene bridge to an acetate leaving group. Upon activation, it generates a resonance-stabilized N-acyliminium ion, which acts as a "soft" electrophile targeting sulfur nucleophiles.

Table 1: Chemical Identifiers and Physical Properties

| Property | Data |

| Common Name | This compound |

| Systematic Name | N-(Acetoxymethyl)acetamide |

| Synonyms | Acetamide, N-[(acetyloxy)methyl]-; N-Acetoxymethylacetamide |

| CAS Number | 13831-32-8 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 131.13 g/mol |

| InChI Key | JIYAUZMNUQFTOM-UHFFFAOYSA-N |

| SMILES | CC(=O)NCOC(=O)C |

| Physical State | Crystalline solid or oil (depending on purity/temp) |

| Solubility | Soluble in organic solvents (DCM, DMF, EtOAc); hydrolyzes in water |

Synthesis of the Reagent

The industrial and laboratory preparation of this compound involves the acetylation of N-(Hydroxymethyl)acetamide . This precursor is itself generated from the condensation of acetamide and formaldehyde. The acetylation is typically driven by acetic anhydride in the presence of a base catalyst (pyridine).

Experimental Protocol: Preparation of this compound

Caution: Perform all steps in a fume hood. Acetic anhydride is corrosive and lachrymatory.

-

Starting Material: Charge a round-bottom flask with N-(Hydroxymethyl)acetamide (1.0 eq, e.g., 9.0 g).

-

Acylation: Add Acetic Anhydride (approx. 2.5 eq, 25 g) and a catalytic amount of Pyridine (10 drops).

-

Reaction: Stir the mixture overnight at room temperature (20–25 °C) under an inert atmosphere (

). -

Work-up: Concentrate the solution in vacuo to remove excess acetic anhydride and acetic acid byproducts.

-

Purification: Chase the residue with xylene to remove traces of acetic acid via azeotropic distillation. The product is obtained as an oil or low-melting solid.

-

Validation: Verify structure via

H-NMR (Diagnostic peak: Singlet for methylene

Figure 1: Synthetic pathway for the production of this compound via acetylation.

Reactivity & Mechanism of Action

The utility of this compound lies in its ability to generate the reactive N-acyliminium ion (

-

Ionization: Acid catalysis protonates the acetate oxygen or coordinates to it, facilitating the departure of acetic acid.

-

Electrophilic Attack: The resulting iminium ion is a potent electrophile that attacks the sulfur atom of a cysteine residue.

-

Stabilization: The product, S-Acetamidomethyl-L-cysteine (Cys(Acm)) , is stable to basic conditions and strong acids (e.g., HF, TFA), making it ideal for Fmoc and Boc solid-phase peptide synthesis (SPPS).

Figure 2: Mechanism of Cysteine protection via N-acyliminium ion generation.

Applications in Drug Development (Peptide Synthesis)[1]

In drug development, particularly for disulfide-rich peptides (e.g., insulin analogs, conotoxins), orthogonal protection is required to prevent random disulfide scrambling.

-

Role: Cys(Acm) allows the synthesis of a linear peptide where some cysteines are protected by Trityl (acid-labile) and others by Acm (acid-stable).

-

Workflow:

-

Remove Trityl groups with TFA; form the first disulfide bond (e.g., via air oxidation or DMSO).

-

The Acm groups remain intact.

-

Deprotection/Oxidation: Treat the peptide with Iodine (

) or Thallium(III) trifluoroacetate . This simultaneously removes the Acm group and oxidizes the thiols to form the second disulfide bond in a single step (Direct Oxidative Conversion).

-

Experimental Protocol: Introduction of Acm Group

To protect free cysteine in solution or on-resin using this compound:

-

Dissolution: Dissolve the peptide/amino acid containing free sulfhydryl groups in TFA or a mixture of TFA/DCM.

-

Addition: Add this compound (1.0 – 1.5 equivalents per thiol).

-

Reaction: Stir at room temperature for 30–60 minutes. The reaction is usually rapid.

-

Monitoring: Monitor via HPLC or Ellman’s test (disappearance of free thiol).

-

Work-up: Precipitate the peptide with cold diethyl ether or evaporate the solvent.

Experimental Protocol: Removal (Iodine Oxidation)

To convert Cys(Acm) directly to Cystine (Disulfide):

-

Solvent: Dissolve the Cys(Acm)-peptide in Methanol/Water or Acetic Acid/Water (approx 1 mg/mL).

-

Reagent: Add a solution of Iodine (

) in Methanol (approx 10 eq) until a persistent yellow/brown color is observed. -

Time: Stir for 30–60 minutes.

-

Quench: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless.

-

Purification: Purify the cyclized peptide via preparative HPLC.

Figure 3: Regioselective disulfide bond formation strategy using Cys(Acm).

Safety & Handling

-

Hazards: this compound is an organic ester and should be treated as a potential irritant. The precursor (N-hydroxymethylacetamide) and reagents (Acetic Anhydride) are toxic and corrosive.

-

Storage: Store in a cool, dry place (2–8°C recommended). Moisture sensitive (hydrolysis releases formaldehyde and acetamide).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

References

-

BenchChem. this compound (CAS 13831-32-8).[2] BenchChem Product Database. Link

-

National Center for Biotechnology Information (NCBI). this compound (CID 12539853). PubChem Compound Summary. Link

-

Albericio, F., et al. Preparation of N-(hydroxymethyl)acetamide acetate (ester).[6] PrepChem. Link

-

Góngora-Benítez, M., et al. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide. Int. J. Pept. Res. Ther. Link

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck Technical Library. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C5H9NO3 | CID 12539853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(HYDROXYMETHYL)ACETAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

A Strategic Guide to Orthogonal Cysteine Protection in Solid-Phase Peptide Synthesis

Introduction: The Critical Role of Cysteine and the Imperative of Orthogonal Protection

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein structure and function. The ability of two cysteine residues to form a disulfide bond provides crucial structural rigidity, defining the three-dimensional architecture of peptides and proteins, which in turn dictates their biological activity.[1][2][3] In the realm of therapeutic peptide development, the precise and controlled formation of disulfide bridges is paramount for creating stable, potent, and specific drug candidates.[1]

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create these complex biomolecules.[1][4] However, the very reactivity of the cysteine thiol group that makes it so valuable also presents a significant challenge during synthesis. Unprotected thiols can undergo a variety of undesirable side reactions, including oxidation and alkylation.[2][4] Therefore, effective protection of the cysteine side chain is not merely a suggestion but a necessity for successful peptide synthesis.

The challenge is amplified when synthesizing peptides with multiple disulfide bonds. To ensure the correct pairing of cysteines, a strategy of orthogonal protection is employed.[4][5] This elegant approach utilizes a set of protecting groups that can be selectively removed under specific and distinct chemical conditions, without affecting other protecting groups on the peptide chain.[4][5] This allows for the sequential and regioselective formation of disulfide bonds, a critical capability for the synthesis of complex peptides like insulin and conotoxins.[4]

This in-depth technical guide provides a comprehensive overview of the most commonly used reagents and strategies for orthogonal cysteine protection in Fmoc-based SPPS. We will delve into the chemical logic behind the selection of different protecting groups, provide detailed, field-proven protocols for their removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges.

The Landscape of Cysteine Protecting Groups: A Chemist's Guide to Selectivity

The choice of a cysteine protecting group is dictated by its stability throughout the SPPS cycles (Fmoc deprotection with piperidine and amide bond formation) and its lability under specific deprotection conditions that are orthogonal to the final cleavage from the resin and removal of other side-chain protecting groups (typically with a strong acid like trifluoroacetic acid, TFA).[6]

Protecting groups for cysteine can be broadly categorized based on their primary mode of cleavage:

-

Acid-Labile Groups: Removed by treatment with varying concentrations of acid.

-

Reduction-Labile Groups: Cleaved by reducing agents.

-

Oxidatively Labile Groups: Removed under oxidative conditions, often with simultaneous disulfide bond formation.

-

Heavy Metal-Mediated Cleavage: Groups that are removed by treatment with mercury(II) or silver(I) salts.

The following sections will explore the most prominent members of these classes, providing the necessary technical details for their successful application.

I. Acid-Labile Protecting Groups: A Spectrum of Lability

Acid-labile protecting groups are a mainstay in SPPS due to their compatibility with the widely used Fmoc/tBu strategy. Their removal is typically achieved by tuning the concentration of TFA, often in the presence of scavengers to prevent side reactions.[3] The stability of the carbocation formed upon cleavage is a key determinant of the acid concentration required for deprotection.[3]

A. Trityl (Trt): The Workhorse of Cysteine Protection

The trityl group is arguably the most common and cost-effective protecting group for cysteine in routine Fmoc SPPS.[6] It is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final TFA-mediated cleavage from the resin.[6]

Mechanism of Deprotection: The Trt group is removed via an SN1-type mechanism upon protonation of the sulfur atom by a strong acid like TFA. This leads to the formation of a stable triphenylmethyl carbocation (trityl cation). The high stability of this cation makes the cleavage efficient. However, the reversibility of this reaction and the electrophilic nature of the trityl cation necessitate the use of scavengers to trap it and prevent re-alkylation of the deprotected cysteine thiol or other nucleophilic residues like tryptophan.

Experimental Protocol: Removal of the Trt Group (Concurrent with Resin Cleavage)

-

Resin Preparation: Following completion of the peptide synthesis, the resin-bound peptide is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing multiple Cys(Trt) residues, the addition of 1-2% ethanedithiol (EDT) is recommended to maintain a reducing environment and prevent premature oxidation.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Choices:

-

TIS: Acts as a scavenger for the trityl cation, irreversibly reducing it to triphenylmethane.

-

Water: Serves as a scavenger for tert-butyl cations generated from other side-chain protecting groups (e.g., tBu, Boc).

-

EDT: A thiol scavenger that helps to keep the cysteine residues in their reduced form.[7]

-

Cold Diethyl Ether: The low solubility of the peptide in ether allows for efficient precipitation, while the cold temperature minimizes any potential degradation.

B. 4-Methoxytrityl (Mmt): The Mildly Acid-Labile Option for On-Resin Deprotection

The Mmt group is significantly more acid-labile than the Trt group due to the electron-donating effect of the methoxy group, which further stabilizes the resulting carbocation.[8] This enhanced lability allows for its selective removal on the solid support using very dilute acid, leaving other acid-labile protecting groups intact. This feature is particularly valuable for on-resin modification of the cysteine thiol or for the on-resin formation of the first disulfide bond in a multi-disulfide peptide.

Experimental Protocol: On-Resin Removal of the Mmt Group

-

Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM in a sealed reaction vessel.

-

Deprotection Solution: Prepare a solution of 1-2% TFA in DCM. The addition of 2-5% TIS as a scavenger is recommended to prevent side reactions, although this will quench the yellow color of the Mmt cation which can be used for monitoring.[9]

-

Deprotection Reaction: Add the deprotection solution to the resin and agitate for 2-3 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation. Drain the solution.

-

Iterative Deprotection: Repeat the treatment with the deprotection solution (5-10 times) until the yellow color is no longer observed upon addition of fresh solution, indicating complete removal of the Mmt group.[9]

-

Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the next synthetic step (e.g., disulfide bond formation or alkylation).

Causality Behind Choices:

-

Dilute TFA: The low concentration of TFA is sufficient to cleave the Mmt group without significantly affecting more stable acid-labile groups like tBu or Trt.

-

DCM as Solvent: A non-polar solvent that is compatible with the resin and the reagents.

-

Multiple Short Treatments: This approach ensures complete deprotection while minimizing potential acid-catalyzed side reactions on the peptide.

II. Reduction-Labile Protecting Groups: The Thiol-Based Strategy

Reduction-labile protecting groups are an excellent orthogonal set to acid-labile groups. They are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Their removal is achieved by treatment with reducing agents, typically thiols or phosphines.

A. tert-Butylthio (StBu): A Classic Choice with Considerations

The StBu group is a disulfide-based protecting group that has been used for many years. It is stable to TFA, allowing for the isolation of the fully protected peptide after cleavage from the resin. However, its removal can sometimes be sluggish, requiring prolonged reaction times or harsher conditions.[10]

Mechanism of Deprotection: The StBu group is cleaved via a thiol-disulfide exchange reaction. A free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, attacks the disulfide bond of the Cys(StBu) residue, leading to the formation of a mixed disulfide and the release of the deprotected cysteine. The reaction is driven to completion by using an excess of the reducing agent.

Experimental Protocol: Removal of the StBu Group

-

Peptide Dissolution: Dissolve the StBu-protected peptide in a suitable solvent, such as DMF or a mixture of acetonitrile and water.

-

Reducing Agent Addition: Add a 10-20 fold molar excess of a reducing agent, such as DTT or tris(2-carboxyethyl)phosphine (TCEP).

-

pH Adjustment: Adjust the pH of the solution to 7-8 with a suitable base, such as N-methylmorpholine (NMM) or ammonium bicarbonate, to facilitate the thiol-disulfide exchange.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the deprotection by HPLC.

-

Purification: Once the deprotection is complete, the peptide can be purified by reverse-phase HPLC to remove the excess reducing agent and the cleaved protecting group.

Causality Behind Choices:

-

Excess Reducing Agent: Drives the equilibrium of the thiol-disulfide exchange towards the deprotected peptide.

-

Slightly Basic pH: Increases the nucleophilicity of the reducing agent's thiol group, accelerating the reaction.

-

TCEP: An alternative reducing agent that is odorless and effective over a wider pH range compared to thiol-based reagents.[8]

B. S-sulfenyl-2-methoxy-5-(trifluoromethyl)phenyl (STmp): A More Labile Alternative

The STmp group has emerged as a more efficient alternative to the StBu group.[10] It is also a disulfide-based protecting group but is significantly more labile to reduction, allowing for faster and more complete deprotection under milder conditions.[10]

Experimental Protocol: On-Resin Removal of the STmp Group

-

Resin Swelling: Swell the STmp-protected peptidyl-resin in DMF.

-

Deprotection Cocktail: Prepare a deprotection solution of 5% DTT and 0.1 N N-methylmorpholine (NMM) in DMF.[10]

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and then DMF again to prepare for the subsequent on-resin chemistry.

Causality Behind Choices:

-

DTT in NMM/DMF: Provides a nucleophilic thiolate in a suitable solvent system for efficient on-resin reduction of the STmp group.[10] The mild basicity of NMM facilitates the reaction.

III. Oxidatively Labile Protecting Groups: The Path to Direct Disulfide Formation

This class of protecting groups offers the advantage of being removed and simultaneously forming the disulfide bond in a single step.

A. Acetamidomethyl (Acm): A Versatile and Stable Group

The Acm group is exceptionally stable to the conditions of Fmoc SPPS, including the final TFA cleavage.[6] This stability allows for the purification of the fully protected linear peptide, which can then be subjected to selective deprotection and disulfide bond formation.

Mechanism of Deprotection and Oxidation: The most common method for Acm removal is treatment with iodine. The reaction proceeds through a sulfenyl iodide intermediate, which is then attacked by a second deprotected cysteine thiol to form the disulfide bond.

Experimental Protocol: Removal of the Acm Group and Disulfide Bond Formation

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a solvent mixture such as aqueous acetic acid or a mixture of methanol, water, and HCl. The choice of solvent depends on the peptide's solubility.

-

Iodine Titration: Slowly add a solution of iodine in the same solvent system to the peptide solution with vigorous stirring. The reaction is often monitored by the persistence of the yellow-brown color of iodine, indicating the completion of the reaction.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

-

Purification: Purify the cyclized peptide by reverse-phase HPLC.

Causality Behind Choices:

-

Iodine: A mild oxidizing agent that specifically reacts with the Acm-protected thiol to facilitate both deprotection and disulfide bond formation.[6]

-

Aqueous Acetic Acid/Methanol: Solvents that can dissolve a wide range of peptides and are compatible with the iodine oxidation reaction.

-

Quenching Agent: To remove excess iodine that could potentially cause over-oxidation of sensitive amino acid residues like methionine or tryptophan.

Summary of Cysteine Protecting Groups and Their Orthogonality

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Orthogonal To | Key Features |

| Trityl | Trt | TFA (strong acid) | Acm, StBu, STmp | Standard, cost-effective, removed during final cleavage.[6] |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM (mild acid) | Trt, Acm, StBu, STmp | Allows for on-resin deprotection and modification.[9] |

| tert-Butylthio | StBu | DTT, TCEP (reducing agents) | Trt, Mmt, Acm | Stable to TFA, but removal can be slow.[10] |

| S-sulfenyl-2-methoxy-5-(trifluoromethyl)phenyl | STmp | DTT (reducing agent) | Trt, Mmt, Acm | More labile than StBu, allowing for faster deprotection.[10] |

| Acetamidomethyl | Acm | Iodine (oxidizing agent), Hg(OAc)₂, AgOTf | Trt, Mmt, StBu, STmp | Very stable, allows for purification of protected peptide before cyclization.[6] |

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the concept of orthogonal deprotection for the synthesis of a peptide with two disulfide bonds.

Caption: Strategy using Trt and Acm for sequential disulfide bond formation.

Caption: On-resin cyclization strategy with Mmt and StBu protecting groups.

Conclusion: Enabling the Synthesis of Complex Peptides

The strategic use of orthogonal cysteine protecting groups is a powerful tool in the arsenal of the peptide chemist. A thorough understanding of the chemical properties of these groups and the precise conditions for their removal is essential for the successful synthesis of complex, multi-disulfide-containing peptides.[4] By carefully selecting a combination of protecting groups with distinct deprotection mechanisms, researchers can achieve regioselective disulfide bond formation, paving the way for the development of novel peptide-based therapeutics and research tools. This guide provides a solid foundation for navigating the choices and executing the protocols necessary for this critical aspect of solid-phase peptide synthesis.

References

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

-

Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

-

Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group. [Link]

-

ResearchGate. (n.d.). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

-

ChemistryViews. (2020, December 4). New Protecting Groups for the Cysteine Side Chain. [Link]

-

MDPI. (n.d.). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

-

ACS Publications. (2021, July 21). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]

-

ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

-

NIH National Center for Biotechnology Information. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. [Link]

-

MDPI. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]

- Google Patents. (n.d.). Process for the deprotection of protected thiols.

-

Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. biotage.com [biotage.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

Methodological & Application

Protocol for introducing Acm group to cysteine using Acetamidomethyl acetate

Application Note: Site-Specific Thiol Protection of Cysteine using Acetamidomethyl Acetate

Abstract & Strategic Utility

The acetamidomethyl (Acm) group is a cornerstone of orthogonal cysteine protection strategies, essential for the regioselective formation of disulfide bonds in complex peptides (e.g., insulin, conotoxins, defensins). While

This guide details the protocol for introducing the Acm group using Acm-OAc, providing a self-validating workflow that ensures high yield and chemical integrity.

Chemical Basis & Mechanism[1][2]

The protection of the cysteine sulfhydryl group by this compound is an acid-catalyzed electrophilic alkylation. Unlike simple alkyl halides, Acm-OAc acts as a "masked" source of the reactive iminium ion.

Mechanism Description:

-

Protonation: Under acidic conditions (typically TFA or TFMSA), the acetate oxygen is protonated, converting it into a good leaving group (acetic acid).

-

Ion Generation: The departure of acetic acid generates the resonance-stabilized acetamidomethyl carbocation (iminium ion).

-

Electrophilic Attack: The nucleophilic sulfur of the cysteine attacks the iminium ion, forming the stable thioaminal linkage (

-Acm).

Key Advantage: The byproduct is acetic acid, which is non-corrosive and easily removed via lyophilization or ether precipitation, unlike HCl generated from Acm-Cl.

Figure 1: Reaction Mechanism

Caption: Acid-catalyzed generation of the reactive iminium species from Acm-OAc and subsequent capture by the cysteine thiol.

Experimental Protocol

This protocol describes the protection of free Cysteine (or a Cys-containing peptide) in solution.[1]

Materials Required

| Reagent | Specification | Role |

| Substrate | L-Cysteine HCl or Cys-Peptide | Target Thiol |

| Reagent | This compound (Acm-OAc) | Protecting Group Source |

| Solvent/Acid | Trifluoroacetic Acid (TFA) | Solvent & Catalyst |

| Scavenger | Anisole (Optional) | Prevents cation attack on Tyr/Trp |

| Precipitant | Diethyl Ether (Cold) | Product Isolation |

Step-by-Step Procedure

1. Preparation of Reaction Matrix

-

Context: Ensure all glassware is dry. The reaction generates moisture-sensitive intermediates; however, the Acm product itself is water-stable.

-

Dissolve the Cysteine substrate (1.0 mmol) in neat Trifluoroacetic Acid (TFA) (5–10 mL).

-

Note: If the substrate contains Trp or Tyr, add 2% Anisole as a scavenger.

-

Note: For peptides with low solubility in neat TFA, a mixture of TFA/DCM (1:1) can be used, provided the acidity remains high.

-

2. Addition of Reagent

-

Add This compound (1.5 – 2.0 equivalents) to the stirring solution.

-

Observation: The reaction is typically homogeneous. No massive exotherm is expected, but adding in portions is Good Laboratory Practice (GLP).

3. Reaction Incubation

-

Stir the mixture at Room Temperature (20–25°C) for 60 to 90 minutes .

-

Monitoring: Monitor by HPLC (shift in retention time) or Ellman’s test (disappearance of free thiol).

4. Workup and Isolation

-

Concentration: Evaporate the bulk of the TFA under reduced pressure (Rotavap, <40°C).

-

Precipitation: Add the oily residue dropwise into ice-cold Diethyl Ether (50 mL).

-

Collection: Centrifuge or filter the white precipitate. Wash the pellet 2x with cold ether to remove excess Acm-OAc and acetic acid byproducts.

-

Drying: Lyophilize the resulting solid to obtain the crude

-Acm protected product.

Self-Validating System: QC & Functional Verification

A robust protocol must prove not just that something happened, but that the correct modification occurred and is functional.

A. Analytical Verification (Identity)

The Acm group adds a specific mass and hydrophobicity shift.

| Method | Expected Result | Interpretation |

| ESI-MS | +71.04 Da shift | Mass of |

| HPLC | Shift to lower retention time | Acm is slightly more polar than Trt or tBu, but less polar than free SH (depending on gradient). |

| Ellman's Test | Negative | Confirms absence of free thiols. |

B. Functional Verification (The Iodine Test)

The ultimate proof of Acm integrity is its specific removal by Iodine oxidation to form a disulfide. This confirms the group is Acm (and not an irreversible alkylation like Benzyl).

Validation Protocol (Small Scale):

-

Dissolve 1 mg of product in 50% Aqueous Acetic Acid.

-

Add 10 eq of Iodine (

) in MeOH. -

Wait 15 minutes.

-

Result: MS should show a loss of two Acm groups and a loss of 2H (formation of disulfide dimer or intramolecular bond).

- (relative to protected species).

Figure 2: Regioselective Disulfide Workflow

Caption: Workflow demonstrating the orthogonality of Acm. It survives TFA cleavage (Step 1) and is selectively activated by Iodine (Step 3).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Protection | Wet TFA or solvent | Water competes with the iminium ion. Use anhydrous TFA and dry reagents. |

| Side Reactions (Trp) | Alkylation of Indole ring | Add Anisole or Triisopropylsilane (TIPS) as a scavenger. |

| Solubility Issues | Peptide aggregation | Use TFA/HFIP or add chaotropic salts (Guanidine HCl) if performing in aqueous buffers (requires pH < 4). |

| Reagent Stability | Hydrolysis of Acm-OAc | Store Acm-OAc in a desiccator at -20°C. It degrades slowly in moist air. |

References

-

Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972).[2] Acetamidomethyl.[1][3][4][5][6][7][8][9] A novel thiol protecting group for cysteine. Journal of the American Chemical Society, 94(15), 5456–5461.

-

Albericio, F., et al. (2025).[8] On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS).[8][10] International Journal of Molecular Sciences.

-

Hossain, M. A., et al. (2009). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation.[9] Journal of Peptide Science.

-

PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H9NO3 | CID 12539853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Acetamidomethyl acetate reaction conditions for thiol protection

Application Note: Acetamidomethyl (Acm) Acetate for Orthogonal Thiol Protection

Executive Summary

The synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins) requires precise control over disulfide bond topology. Random oxidation often yields thermodynamically stable but biologically inactive isomers ("scrambling"). The Acetamidomethyl (Acm) group offers a robust solution for regioselective disulfide formation .

This guide focuses on the use of Acetamidomethyl acetate (Acm-OAc) as a superior electrophilic source for installing the Acm group. Unlike the hygroscopic

The Chemistry of Acm Protection

The Acm group (

Mechanism of Installation

The reaction is an acid-catalyzed electrophilic substitution. This compound acts as a "pre-activated" donor. Under acidic conditions, the acetate leaving group is displaced, generating the reactive

Advantages of Acm-OAc over

-

Stoichiometry: Acm-OAc is easier to weigh and handle anhydrously.

-

Reactivity: The acetate is a better leaving group than the hydroxyl, requiring milder acid catalysis and reducing reaction times.

Figure 1: Mechanism of S-Acm installation using this compound. The acid catalyst generates the reactive iminium ion species.

Stability and Orthogonality Profile

The power of Acm lies in what it survives. It allows for the removal of other protecting groups (like Trityl) and the formation of a first disulfide bond while the Acm-protected cysteines remain latent.[1]

Table 1: Compatibility Matrix

| Reagent/Condition | Effect on Cys(Acm) | Compatibility | Application |

| 50% Piperidine/DMF | Stable | High | Fmoc removal in SPPS |

| 95% TFA (w/ scavengers) | Stable | High | Resin cleavage / Trt removal |

| HF (anhydrous) | Stable | High | Boc chemistry cleavage |

| Iodine (I | Labile | None | Deprotection + Oxidation |

| Hg(II) Acetate | Labile | None | Deprotection to free thiol |

| AgOTf / TFA | Labile | None | Deprotection to Ag-salt |

Experimental Protocols

Protocol A: Installation of Acm using Acm-OAc (Solution Phase)

Use this protocol for protecting free cysteine or modifying peptides post-cleavage.

Reagents:

-

Peptide/Amino Acid (1.0 equiv)

-

This compound (Acm-OAc) (1.5 – 2.0 equiv)

-

Trifluoromethanesulfonic acid (TFMSA) or BF

OEt -

Solvent: Trifluoroacetic acid (TFA) or DMF (if acid sensitive)

Step-by-Step:

-

Dissolution: Dissolve the cysteine-containing substrate in TFA (10 mL per gram). Flush with inert gas (

or Ar) to prevent premature oxidation. -

Activation: Add this compound (1.5 equiv).

-

Catalysis: Add TFMSA (approx. 50

L per mmol substrate) dropwise at 0°C. -

Reaction: Stir at room temperature for 60–90 minutes. Monitor by HPLC (shift in retention time) or Ellman’s test (disappearance of free thiol).

-

Quenching: Pour the mixture into ice-cold ether to precipitate the product.

-

Purification: Wash the precipitate with ether. Lyophilize.

Protocol B: The "Magic Step" – Simultaneous Deprotection & Cyclization

This is the industry standard for forming the second disulfide bridge.

Context: You have a peptide with one pre-formed disulfide bond (from Trt deprotection) and two Cys(Acm) residues.

Reagents:

-

Iodine (I

)[2] -

Solvent: 80% Acetic Acid (AcOH) or MeOH/H

O (4:1) -

Quencher: Ascorbic Acid or Sodium Thiosulfate

Step-by-Step:

-

Preparation: Dissolve the peptide (approx. 1 mg/mL) in 80% AcOH. High dilution favors intramolecular cyclization over intermolecular polymerization.

-

Oxidation: Add 10 equivalents of I

(dissolved in MeOH or AcOH) in one portion with vigorous stirring.-

Visual Cue: The solution should turn dark brown/amber.

-

-

Timing: Stir for 15–60 minutes at Room Temperature.

-

Note: Acm removal is generally fast. Extended exposure can lead to over-oxidation (sulfoxides) or iodination of Tyrosine/Histidine.

-

-

Quenching: Add 1M aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless.

-

Isolation: Dilute with water and lyophilize directly, or perform ether extraction to remove iodine salts before HPLC purification.

Troubleshooting & Optimization

Issue 1: Tyrosine Iodination

-

Cause: The electrophilic iodonium species attacks the phenol ring of Tyr.

-

Solution: Perform the reaction in MeOH/H

O rather than AcOH. Add Anisole or Phenol (10–20 equiv) as a scavenger during the iodine step.

Issue 2:

-

Cause: In Ser/Thr-rich peptides, the Acm carbocation released during deprotection can attack hydroxyl groups.

-

Solution: Use Glycerol (1–5%) in the deprotection buffer to act as a decoy nucleophile.

Issue 3: Incomplete Cyclization

-

Cause: Steric hindrance or conformational strain.

-

Solution: Switch to Thallium(III) Trifluoroacetate [Tl(tfa)

] . While toxic, Tl(III) is a "soft" Lewis acid that coordinates thiols strongly, often driving difficult cyclizations that Iodine cannot.

Strategic Workflow: Regioselective Disulfide Formation

The following diagram illustrates the standard workflow for a 2-disulfide peptide (e.g.,

Figure 2: The Trt/Acm orthogonal protection strategy allows for the sequential formation of disulfide bonds, preventing isomer scrambling.

References

-

Veber, D. F., et al. (1972).[3] "Acetamidomethyl.[4][5][6][7][8][9] A novel thiol protecting group for cysteine."[6][9] Journal of the American Chemical Society, 94(15), 5456–5461.

-

Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Methods in Enzymology, 289, 313-336.

-

Sigma-Aldrich. (2023). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Bulletin.

-

Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." European Journal of Organic Chemistry, 2014(17), 3519-3530.

-

Engebretsen, M., et al. (1997). "Unexpected Lability of Cysteine Acetamidomethyl Thiol Protecting Group." Journal of Peptide Research, 49(4), 341-346.[10]

Sources

- 1. lab.rockefeller.edu [lab.rockefeller.edu]

- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Orthogonal Deprotection of Cys(Acm) via Palladium Chemistry

[1][2][3]

Abstract & Introduction

The regioselective formation of disulfide bonds is a critical challenge in the synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins). The acetamidomethyl (Acm) group is a premier orthogonal protecting group for Cysteine, stable to standard acidolysis (TFA cleavage) and base treatments, allowing it to remain intact while other protecting groups are removed.

Traditionally, Acm removal relies on electrophilic iodine (

Palladium(II)-mediated deprotection offers a milder, highly chemoselective alternative. This application note details the mechanism, optimized protocols, and troubleshooting strategies for removing Acm groups using Pd(II) salts. It specifically highlights the "One-Pot" oxidative folding workflow, which streamlines the transition from linear precursor to folded peptide.

Mechanism of Action

Palladium(II) acts as a soft Lewis acid with a high affinity for sulfur. Unlike oxidative methods (Iodine) that attack the sulfur electron lone pair to create a leaving group, Pd(II) coordinates to the sulfur atom of the acetamidomethyl thioether.

The mechanism proceeds in three distinct phases:[1][2]

-

Coordination:

coordinates to the sulfur and the amide nitrogen of the Acm group, activating the S-C bond. -

Hydrolysis: Water attacks the activated acetamidomethyl carbocation equivalent, releasing N-hydroxymethylacetamide and generating a stable Pd-Thiolate Complex .

-

Displacement (Quenching): The Pd-Thiolate bond is extremely strong. A competitive chelator (DTT or DTC) or excess thiol is required to sequester the Palladium and liberate the free cysteine thiol (or facilitate disulfide formation).

Visualization: Catalytic Cycle

Figure 1: Mechanism of Pd-mediated Acm removal.[3][4] Note the stable Pd-Thiolate intermediate requiring active displacement.

Critical Parameters & Optimization

Reagent Selection[7][8][9]

-

Palladium Source:

is the gold standard. -

Solvent System: The reaction requires water for hydrolysis. Common systems include:

-

Quenching Agent (The Key to Success):

-

DTT (Dithiothreitol): Use for generating free thiols . Requires extensive washing to remove Pd-DTT complexes.

-

DTC (Diethyldithiocarbamate): Use for direct disulfide formation . DTC strips Pd avidly and, in the presence of air or mild oxidants, promotes immediate disulfide bond formation without thiol isolation.

-

Comparison of Methods

| Feature | Iodine ( | Thallium ( | Palladium ( |

| Mechanism | Oxidative cleavage | Metal coordination | Metal coordination |

| Trp/Met Stability | Poor (High risk of modification) | Good | Excellent |

| Toxicity | Low/Moderate | High (Cumulative poison) | Low (Catalytic amounts) |

| Product | Disulfide (direct) | Tl-Salt (requires acid) | Pd-Complex (requires quench) |

| Speed | Fast (< 15 min) | Fast | Moderate (30-120 min) |

| Cost | Low | High | Moderate |

Experimental Protocols

Protocol A: Deprotection to Free Thiols (Reductive Workup)

Use this protocol if you intend to isolate the reduced peptide or perform subsequent conjugation steps.

Materials:

-

Peptide containing Cys(Acm)[6][7][3][4][8][9][10][11][12][13]

-

Buffer: 6M Guanidine[7][4][5]·HCl, 0.1M Phosphate, pH 4.0 (degassed)

-

Quench: DTT (Solid)

Step-by-Step:

-

Dissolution: Dissolve peptide (1 mM final conc.) in the degassed Guanidine buffer.

-

Catalyst Addition: Add

(10–15 equivalents relative to peptide).[5] The solution may turn light yellow/orange. -

Incubation: Stir at room temperature under Argon for 2 hours.

-

Quenching: Add solid DTT (40–50 equivalents).

-

Observation: The solution may darken or form a precipitate (Pd-DTT complex).

-

-

Purification:

-

Centrifuge to remove any bulk precipitates.

-

Inject supernatant directly onto Prep-HPLC (C18 column).

-

Crucial: Use a shallow gradient initially to wash out the Pd-DTT salts before eluting the peptide.

-

Protocol B: One-Pot Deprotection & Cyclization (The "Brik" Method)

Use this protocol to convert Cys(Acm)-Cys(Acm) directly to Cystine (disulfide) without isolating the intermediate.

Materials:

-

Sodium Diethyldithiocarbamate (DTC)

Step-by-Step:

-

Reaction: Dissolve peptide (1-2 mg/mL) in buffer. Add

(10 eq).[7][4][5] -

Incubation: Stir 30 mins at RT.

-

Oxidative Release: Add aqueous DTC (25–50 eq).

-

Extraction (Optional but Recommended): The Pd-DTC complex is a yellow, insoluble precipitate or hydrophobic suspension.

-

Perform a rapid liquid-liquid extraction with

or EtOAc to remove the Pd-DTC byproduct. The peptide remains in the aqueous phase.

-

-

Final Polish: Lyophilize the aqueous phase or purify via HPLC.

Workflow Visualization

Figure 2: Regioselective disulfide formation workflow using Cys(Trt) and Cys(Acm) orthogonality.

Troubleshooting & Expert Insights

The "Sticky Palladium" Problem

Symptom: After purification, the mass spectrum shows peaks at +106 Da (Pd) or broad peaks, and the peptide solution is slightly yellow. Cause: Palladium binds avidly to nitrogen (His, Arg) and sulfur (Met). Solution:

-

DTC Wash: If using Protocol A, switch to Protocol B's extraction step. Washing the aqueous peptide solution with chloroform containing DTC is the most effective way to remove trace Pd.

-

Chelex Resin: Pass the peptide solution through a small cartridge of Chelex 100 resin before HPLC.

Methionine Oxidation

Symptom: +16 Da mass shift. Cause: While Pd is milder than Iodine, dissolved oxygen in the presence of transition metals can promote oxidation. Solution:

-

Strictly degas all buffers (Argon sparge).

-

Add a scavenger like Methionine (free amino acid) to the buffer to act as a "sacrificial lamb" during the reaction.

Incomplete Deprotection

Symptom: Starting material remains despite long reaction times. Cause: Steric hindrance around the Acm group or poor solubility. Solution:

-

Increase temperature to 37°C or 45°C (Pd is stable).

-

Switch solvent to 6M Gn[7]·HCl to denature the peptide and expose the Cys(Acm).

References

-

Jbara, M., et al. (2019). Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions.[6] Angewandte Chemie International Edition, 58(17), 5729-5733. Link

-

Alewood, D., et al. (1984). A new approach to the synthesis of cystine peptides.[6][16][4][12][17] Journal of the Chemical Society, Perkin Transactions 1, 41-53. (Seminal paper on Pd-mediated deprotection).

-

Gomez, A. M., et al. (2013). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions.[3] Organic & Biomolecular Chemistry, 11, 4070-4077. Link

-

Postma, T. M., & Albericio, F. (2014).[9] Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. Link

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. biotage.com [biotage.com]

- 3. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. csbiochina.com [csbiochina.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cris.technion.ac.il [cris.technion.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Precision Synthesis of Oxytocin Analogs via the Acetamidomethyl (Acm) Strategy

Executive Summary

The synthesis of Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) and its analogs presents a specific challenge: the formation of an intramolecular disulfide bridge between Cys¹ and Cys⁶ without generating intermolecular polymers (dimers/oligomers). While traditional air oxidation of free thiols is common, it is kinetically slow and difficult to control.

This guide details the Acetamidomethyl (Acm) protection strategy. Unlike Trityl (Trt) protection, which is removed during acidic cleavage, the S-Acm group is stable to Trifluoroacetic acid (TFA).[1] This allows for the isolation and purification of the linear, protected precursor prior to cyclization. The subsequent removal of Acm and simultaneous formation of the disulfide bond using Iodine (

Note on Reagent Specificity: While Acetamidomethyl acetate is the chemical reagent used to install the Acm group onto cysteine, modern Solid Phase Peptide Synthesis (SPPS) protocols predominantly utilize the pre-functionalized building block Fmoc-Cys(Acm)-OH . This guide addresses the workflow using this building block while acknowledging the fundamental chemistry of the acetate derivative.

Chemical Basis & Mechanism[2]

The Role of this compound

This compound (Acm-OAc) acts as an electrophilic source of the acetamidomethyl group. In the presence of a strong acid catalyst, it reacts with the sulfhydryl group of cysteine to form S-acetamidomethyl-L-cysteine.

The Iodine-Mediated Cyclization

The core advantage of this protocol is the Iodine oxidation. The reaction proceeds via an electrophilic attack of iodonium ions (

Key Advantage: This reaction is much faster (minutes) than air oxidation (hours/days) and can be performed at higher concentrations with reduced risk of polymerization.

Experimental Protocol: Linear Synthesis (SPPS)

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Resin: Rink Amide AM Resin (Loading: 0.5–0.7 mmol/g). Crucial for the C-terminal amide of Oxytocin.

-

Amino Acids: Standard Fmoc-AA-OH (4.0 eq).

-

Cysteine Derivative: Fmoc-Cys(Acm)-OH (positions 1 and 6).

-

Coupling Reagents: DIC (4.0 eq) / Oxyma Pure (4.0 eq).[2]

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Assembly

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling Cycles:

-

Activate Fmoc-AA-OH with DIC/Oxyma.

-

Add to resin and shake for 60 min at Room Temperature (RT).

-

Note: For Cys(Acm), ensure coupling time is sufficient (60-90 min) to prevent racemization, though Acm is generally resistant to it.

-

-

Final Cleavage (Linear Peptide):

-

Wash resin with DCM and dry under nitrogen.

-

Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Critical: Do not use EDT (Ethanedithiol) or sulfur scavengers that might prematurely reduce/interfere with the Acm group, although Acm is generally stable. TIS (Triisopropylsilane) is sufficient.

-

Incubate for 2 hours.

-

Precipitate in cold Diethyl Ether.[3] Centrifuge and dry.

-

Checkpoint: Analyze the linear precursor (H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂) by HPLC/MS. The mass will be Oxytocin Mass + 142 Da (Due to two Acm groups:

Protocol: Iodine-Mediated Cyclization

This step converts the linear bis-Acm precursor into the active cyclic Oxytocin.

Reagents

-

Solvent: Methanol (MeOH) / Water (4:1 ratio).

-

Oxidant: Iodine (

) solution (50 mM in MeOH). -

Quencher: 1M Ascorbic Acid (aqueous) or Sodium Thiosulfate.

Methodology

-

Dissolution: Dissolve the crude linear peptide in MeOH/H₂O (4:1) at a concentration of 0.5 – 1.0 mg/mL .

-

Why dilute? High dilution favors intramolecular cyclization (ring formation) over intermolecular reaction (dimerization).

-

-

Oxidation:

-

Add the Iodine solution dropwise to the stirring peptide solution.[4]

-

Continue addition until a persistent yellow/brown color remains (indicating excess

). -

Stir vigorously for 15–30 minutes at RT.

-

-